REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:5](O)[C:6](=[O:9])[O:7][CH:8]=1)[CH2:2][CH3:3].C(OCC)(=[O:13])C>[Pd]>[OH:13][C:8]1[O:7][C:6](=[O:9])[CH2:5][C:4]=1[CH2:1][CH2:2][CH3:3]
|
Name
|
5-hydroxy-4-propyl-5H-furan-2-one
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1C(C(OC1)=O)O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
This mixture is then stirred vigorously at 25° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
ADDITION
|
Details
|
hydrogen is introduced at a pressure of 35 psi
|
Type
|
FILTRATION
|
Details
|
After filtration on celite
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure at 50° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(CC(O1)=O)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |